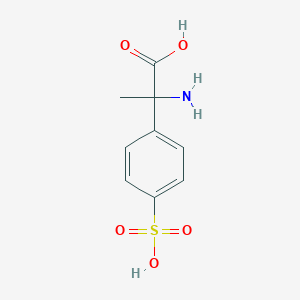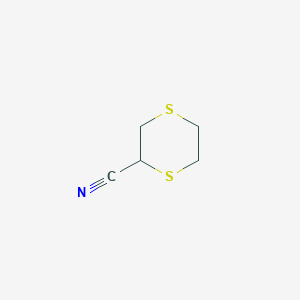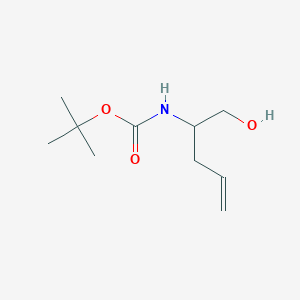
乙烯基三(二甲基硅氧基)硅烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vinyl tris(dimethylsiloxy)silane, also known as 3-[(dimethylsilyl)oxy]-3-ethenyl-1,1,5,5-tetramethyltrisiloxane, is an organosilicon compound with the molecular formula C8H24O3Si4. This compound is characterized by its vinyl group attached to a silicon atom, which is further bonded to three dimethylsiloxy groups. It is a colorless liquid with a boiling point of 204°C and a density of 0.79 g/cm³ [2][2].
科学研究应用
Vinyl tris(dimethylsiloxy)silane has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology and Medicine: The compound is used in the development of biocompatible materials and drug delivery systems.
Industry: In the polymer industry, it is used as a crosslinking agent and adhesion promoter.
作用机制
Target of Action
Vinyl tris(dimethylsiloxy)silane is a type of organosilicon compound, which is primarily used in organic synthesis and chemical modification . Its primary targets are the molecules in the materials it is used to modify, such as textiles, coatings, and adhesives .
Mode of Action
The compound interacts with its targets through a process known as hydrosilation . This reaction involves the addition of silicon-hydrogen bonds to carbon-carbon multiple bonds, resulting in the formation of highly branched starburst poly(siloxysilane) polymers . The polymerization of vinyl tris(dimethylsiloxy)silane yields a polymer structure that has silicon-hydride functional groups on the outer sphere .
Biochemical Pathways
The biochemical pathways affected by vinyl tris(dimethylsiloxy)silane are primarily related to the synthesis and modification of polymers . The compound’s ability to form highly branched polymers affects the properties of the materials it is used to modify, improving their adhesion, wear resistance, and weather resistance .
Pharmacokinetics
Its physical properties, such as its boiling point of 204°c , and its solubility in organic solvents , can influence its distribution and reactivity in the environment.
Result of Action
The result of vinyl tris(dimethylsiloxy)silane’s action is the formation of modified materials with improved properties. For example, in the polymer industry, it can be used as a modifier for textiles, coatings, and adhesives, enhancing their adhesion, wear resistance, and weather resistance .
Action Environment
The action of vinyl tris(dimethylsiloxy)silane can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of aqueous base, as it is sensitive to such conditions . Additionally, its storage conditions can impact its stability and efficacy; it should be stored away from direct sunlight and kept away from sources of ignition and oxidizing agents .
准备方法
Vinyl tris(dimethylsiloxy)silane can be synthesized through various methods. One common synthetic route involves the reaction of vinyltrichlorosilane with hexamethyldisiloxane in the presence of a catalyst. The reaction typically proceeds under mild conditions, yielding the desired product after purification . Industrial production methods often involve similar processes but are optimized for higher yields and purity. For instance, the use of methanol and water as solvents, along with specific catalysts, can enhance the efficiency of the reaction .
化学反应分析
Vinyl tris(dimethylsiloxy)silane undergoes several types of chemical reactions, including:
相似化合物的比较
Vinyl tris(dimethylsiloxy)silane can be compared with other similar compounds such as tris(trimethylsiloxy)silane and tris(dimethylvinylsiloxy)silane. While all these compounds contain silicon-oxygen bonds and vinyl groups, their reactivity and applications differ:
Tris(trimethylsiloxy)silane: This compound has three trimethylsiloxy groups instead of dimethylsiloxy groups.
Tris(dimethylvinylsiloxy)silane: This compound has vinyl groups attached to each silicon atom, increasing its reactivity in polymerization reactions. It is often used in the synthesis of highly branched poly(siloxysilane) polymers.
属性
InChI |
InChI=1S/C8H21O3Si4/c1-8-15(9-12(2)3,10-13(4)5)11-14(6)7/h8H,1H2,2-7H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYWTTZYMZXKNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C=C)(O[Si](C)C)O[Si](C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21O3Si4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)




![N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine](/img/structure/B63755.png)





